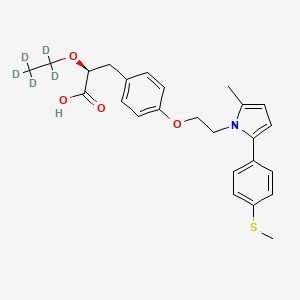
Saroglitazar-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Saroglitazar-d5 is a deuterated form of Saroglitazar, a drug primarily used for the treatment of diabetic dyslipidemia and hypertriglyceridemia in patients with type 2 diabetes mellitus. Saroglitazar is known for its dual action as a peroxisome proliferator-activated receptor (PPAR) agonist, targeting both PPARα and PPARγ subtypes . This dual action helps in managing lipid and glucose levels in the body.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Saroglitazar-d5 involves the incorporation of deuterium atoms into the Saroglitazar molecule. The general synthetic route includes:
Starting Material: The synthesis begins with commercially available starting materials.
Deuterium Incorporation: Deuterium atoms are introduced through specific chemical reactions, often involving deuterated reagents or solvents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and deuterated reagents are used.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Saroglitazar-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Saroglitazar-d5 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of Saroglitazar.
Biology: Employed in biological studies to understand its effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in managing lipid and glucose levels in patients with metabolic disorders.
Industry: Utilized in the pharmaceutical industry for the development of new drugs and formulations.
Wirkmechanismus
Saroglitazar-d5 exerts its effects through its dual action as a PPARα and PPARγ agonist . The mechanism involves:
PPARα Activation: Activation of PPARα leads to the reduction of triglycerides and other lipids in the blood.
PPARγ Activation: Activation of PPARγ improves insulin sensitivity, leading to better glucose utilization and lower blood sugar levels.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pioglitazone: Another PPARγ agonist used for managing type 2 diabetes.
Fenofibrate: A PPARα agonist used for treating hypertriglyceridemia.
Rosiglitazone: A PPARγ agonist similar to pioglitazone.
Uniqueness of Saroglitazar-d5
This compound is unique due to its dual PPARα and PPARγ agonist activity, which allows it to manage both lipid and glucose levels effectively . This dual action distinguishes it from other compounds that typically target only one PPAR subtype.
Eigenschaften
Molekularformel |
C25H29NO4S |
|---|---|
Molekulargewicht |
444.6 g/mol |
IUPAC-Name |
(2S)-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]-2-(1,1,2,2,2-pentadeuterioethoxy)propanoic acid |
InChI |
InChI=1S/C25H29NO4S/c1-4-29-24(25(27)28)17-19-6-10-21(11-7-19)30-16-15-26-18(2)5-14-23(26)20-8-12-22(31-3)13-9-20/h5-14,24H,4,15-17H2,1-3H3,(H,27,28)/t24-/m0/s1/i1D3,4D2 |
InChI-Schlüssel |
MRWFZSLZNUJVQW-FGXDTBAYSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])O[C@@H](CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)O |
Kanonische SMILES |
CCOC(CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


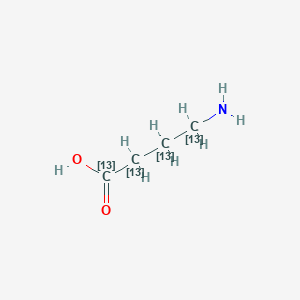
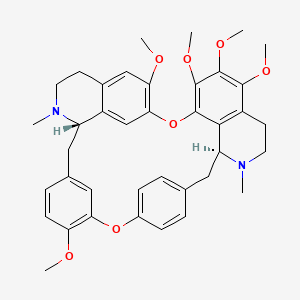
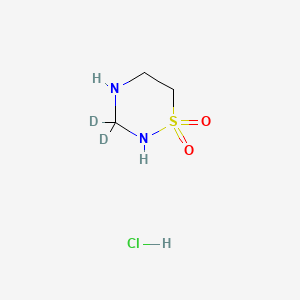
![[(2R,3S,4S,5R,6S)-6-[[(1R,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B12426295.png)
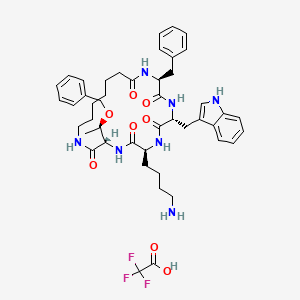
![(9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-9,11,12,14,15,17-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12426302.png)
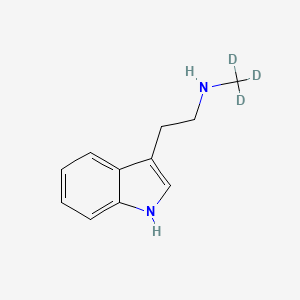
![2-[(5-Iminoisoquinolino[3,4-b]quinoxalin-7-yl)methyl]benzonitrile](/img/structure/B12426315.png)

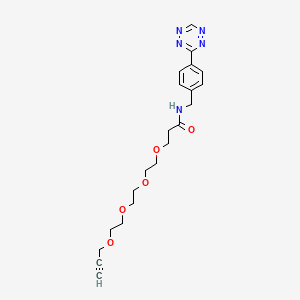
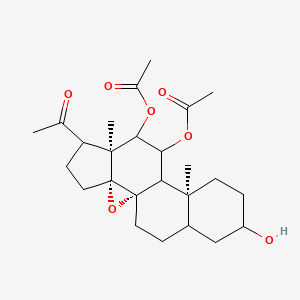
![beta-D-Glucopyranoside, 1,4,5,6,7,7a-hexahydro-7-hydroxy-5-[(4-hydroxy-3,5-dimethoxybenzoyl)oxy]-7-methylcyclopenta[c]pyran-1-yl, [1S-(1alpha,4aalpha,5alpha,7alpha,7aalpha)]-](/img/structure/B12426362.png)

![(3R)-3-[6-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxobenzo[cd]indol-1-yl]piperidine-2,6-dione](/img/structure/B12426385.png)
